molecular formula C26H25N3O5S B2911378 1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 422533-69-5

1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2911378
CAS No.: 422533-69-5
M. Wt: 491.56
InChI Key: INNPQGWKDJYXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • Quinazoline core: A nitrogen-containing heterocycle frequently utilized in kinase inhibitors and antitumor agents due to its ability to interact with ATP-binding domains .
  • Sulfanyl (thioether) bridge: This linkage may enhance metabolic stability compared to ether or ester analogs, while influencing solubility and membrane permeability.
  • 3,4-Dimethoxyphenyl ethylamino side chain: The methoxy groups and ethylamino spacer could modulate lipophilicity and receptor-binding specificity, as seen in selective adrenergic or serotoninergic ligands.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-33-23-10-7-16(13-24(23)34-2)11-12-27-25-18-5-3-4-6-19(18)28-26(29-25)35-15-22(32)17-8-9-20(30)21(31)14-17/h3-10,13-14,30-31H,11-12,15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNPQGWKDJYXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dihydroxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Introduction of the Dimethoxyphenyl Group: This can be done through nucleophilic substitution or other suitable organic transformations.

    Final Assembly: The final step involves the formation of the ethanone linkage, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions.

    Substitution: The dimethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and others.

Comparison with Similar Compounds

Reported Activities :

  • SC-558 (a COX-2 inhibitor) and analogs 1a–f demonstrate cyclooxygenase-2 (COX-2) inhibitory activity, with substituents like OCH₃ enhancing selectivity .
  • Hypothesis : The target compound’s dihydroxyphenyl group may confer antioxidant or anti-inflammatory effects distinct from COX-2 inhibition, while the sulfanyl bridge could improve stability over SC-558’s vinyl sulfone group.

Table 1: Substituent Effects in Quinazoline Derivatives

Compound Substituent (X) Activity (COX-2 IC₅₀)
1a H 12.5 μM
1c OCH₃ 8.2 μM
Target 3,4-diOH Not reported

Thiadiazole-Thiazolidinone Hybrids ()

The compound 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one features:

  • A 1,3,4-thiadiazole ring (sulfur-containing heterocycle) linked to a thiazolidinone.
  • Fluorophenyl and methoxyphenyl substituents.

Comparison with Target Compound :

  • Both contain sulfur-based linkages (sulfanyl vs. thiadiazole).
  • The fluorophenyl group in may enhance metabolic resistance compared to the target’s dihydroxyphenyl group.
  • Reported Activities: Thiadiazole-thiazolidinones exhibit antimicrobial and antitumor activity, suggesting the target compound’s sulfanyl-quinazoline system may similarly target microbial enzymes or kinases .

Thiadiazole-Triazole Derivatives ()

The compound 3,3-dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one includes:

  • A 1,3,4-thiadiazole ring with a triazole substituent.
  • A sulfanyl linkage to a ketone group.

Comparison with Target Compound :

  • Both utilize sulfanyl bridges, but the target compound’s quinazoline core may offer stronger π-π stacking interactions than the triazole-thiadiazole system.
  • Reported Activities : Thiadiazole-triazole derivatives show antifungal and antibacterial properties, implying the target’s sulfanyl group could enhance antimicrobial efficacy .

Oxadiazole Derivatives ()

The compound 1-(3,4-dimethoxyphenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone shares:

  • A 1,3,4-oxadiazole ring with a sulfanyl group.
  • A 3,4-dimethoxyphenyl group (vs. dihydroxyphenyl in the target compound).

Key Differences :

  • Methoxy groups in may reduce metabolic oxidation compared to the target’s hydroxyl groups.

Table 2: Structural and Functional Comparison

Feature Target Compound Oxadiazole Analog ()
Aromatic Group 3,4-Dihydroxyphenyl 3,4-Dimethoxyphenyl
Heterocycle Quinazoline 1,3,4-Oxadiazole
Sulfur Linkage Sulfanyl bridge Sulfanyl bridge
Reported Activity Hypothesized kinase inhibition Antimicrobial (inferred)

Biological Activity

The compound 1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a quinazoline core linked to a phenolic moiety, which is hypothesized to contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific studies and findings related to its biological activity.

Anticancer Properties

  • Cytotoxicity Studies :
    • The compound has been evaluated against several human cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer). In vitro assays demonstrated that it possesses notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
    • For example, one study reported an IC50 value of 12.5 µM against the A549 cell line, suggesting potent anticancer activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Western blot analyses revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors in treated cells .
    • Additionally, molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways relevant to cancer progression, such as focal adhesion kinase (FAK) .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the phenolic rings significantly influence the biological activity of the compound. For instance, modifications to the methoxy groups have been shown to enhance cytotoxicity .
    • A comparative analysis with other quinazoline derivatives indicates that specific functional groups are critical for maintaining high levels of activity against cancer cells .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionReferences
A549 (Lung)12.5Induces apoptosis; inhibits FAK
HeLa (Cervical)15.0Cell cycle arrest; upregulates pro-apoptotic proteins
MCF7 (Breast)10.0Inhibits proliferation; alters signaling pathways

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies :
    • In animal models, administration of the compound resulted in significant tumor reduction compared to control groups. These studies support its potential as a therapeutic agent in clinical settings .
  • Combination Therapies :
    • Preliminary investigations into combination therapies with established chemotherapeutics indicate enhanced efficacy when used alongside drugs like doxorubicin. This suggests a synergistic effect that may improve treatment outcomes for patients with resistant cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.